molecular formula C8H9N3O2S B14522023 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62349-28-4

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14522023
CAS No.: 62349-28-4
M. Wt: 211.24 g/mol
InChI Key: LDLXRHZSTDUWOD-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method involves the Niementowski reaction, where ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate reacts with formamide . Another approach includes the reaction of 2-chloro-5,6-dimethylnicotinonitrile with ethyl ester of thioglycolic acid, leading to the formation of ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions, such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thienopyrimidines, which can be further utilized in various applications.

Scientific Research Applications

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

62349-28-4

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

3-amino-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O2S/c1-3-4(2)14-6-5(3)7(12)11(9)8(13)10-6/h9H2,1-2H3,(H,10,13)

InChI Key

LDLXRHZSTDUWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)N)C

Origin of Product

United States

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